molecular formula C16H10F4N2O B12173953 C16H10F4N2O

C16H10F4N2O

Cat. No.: B12173953
M. Wt: 322.26 g/mol
InChI Key: MGOGILGXYRBSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a trifluoromethyl group and a fluorophenyl group. It has a molar mass of 322.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole alcohols .

Scientific Research Applications

1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone: has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
  • 1-(4-bromophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
  • 1-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone

Uniqueness

The uniqueness of 1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the fluorophenyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H10F4N2O

Molecular Weight

322.26 g/mol

IUPAC Name

5-fluoro-1-methyl-N-(2,3,4-trifluorophenyl)indole-2-carboxamide

InChI

InChI=1S/C16H10F4N2O/c1-22-12-5-2-9(17)6-8(12)7-13(22)16(23)21-11-4-3-10(18)14(19)15(11)20/h2-7H,1H3,(H,21,23)

InChI Key

MGOGILGXYRBSNI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=C(C(=C(C=C3)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.